1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde
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Overview
Description
1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C12H16N2O. It features a piperidine ring substituted with a pyridine ring and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde typically involves the reaction of piperidine derivatives with pyridine derivatives under controlled conditions. One common method involves the condensation of 3-pyridinemethanol with piperidine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: 1-(Pyrid-3-ylmethyl)piperidine-4-carboxylic acid.
Reduction: 1-(Pyrid-3-ylmethyl)piperidine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various functional materials
Mechanism of Action
The mechanism of action of 1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in biological targets, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyrid-2-ylmethyl)piperidine-4-carbaldehyde
- 1-(Pyrid-4-ylmethyl)piperidine-4-carbaldehyde
- 1-(Pyrid-3-ylmethyl)piperidine-3-carbaldehyde
Uniqueness
1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde is unique due to the specific positioning of the pyridine ring and the aldehyde group, which influences its reactivity and binding properties. This unique structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
937796-16-2 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidine-4-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c15-10-11-3-6-14(7-4-11)9-12-2-1-5-13-8-12/h1-2,5,8,10-11H,3-4,6-7,9H2 |
InChI Key |
YRGNXJYVZPMIDV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C=O)CC2=CN=CC=C2 |
Canonical SMILES |
C1CN(CCC1C=O)CC2=CN=CC=C2 |
Origin of Product |
United States |
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